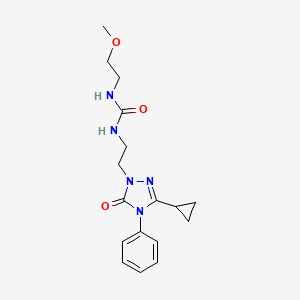

1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Description

1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a triazolone-based urea derivative characterized by a 1,2,4-triazol-5-one core with cyclopropyl, phenyl, and ethylurea substituents. The triazolone ring is substituted at position 3 with a cyclopropyl group, at position 4 with a phenyl group, and at position 1 with an ethyl linker connected to a urea moiety. The urea group is further functionalized with a 2-methoxyethyl chain, which may enhance solubility and pharmacokinetic properties compared to simpler alkyl or aromatic substituents .

Properties

IUPAC Name |

1-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-25-12-10-19-16(23)18-9-11-21-17(24)22(14-5-3-2-4-6-14)15(20-21)13-7-8-13/h2-6,13H,7-12H2,1H3,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUARGDPEPBVENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCN1C(=O)N(C(=N1)C2CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through a synthesis of available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 430.54 g/mol

- CAS Number: 1396867-78-9

Structural Features

The presence of the triazole ring contributes to the compound's potential pharmacological properties. The cyclopropyl and phenyl groups may enhance lipophilicity and influence interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A comprehensive review highlighted that derivatives of 1,2,4-triazoles have shown effectiveness against various pathogens, including bacteria and fungi .

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of triazole derivatives, compounds similar to our target compound displayed Minimum Inhibitory Concentrations (MICs) ranging from to against multiple strains of Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Triazole Derivative A | 0.125 | S. aureus |

| Triazole Derivative B | 0.68 | E. coli |

Anticancer Activity

The triazole scaffold has also been investigated for anticancer properties. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Study: Cytotoxicity Testing

A derivative structurally similar to the compound exhibited IC values in the low micromolar range against breast cancer cell lines (MCF-7), indicating substantial cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 7.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The following features have been identified as important for enhancing biological activity:

- Substituents on the Triazole Ring: Electron-donating groups at specific positions can increase antimicrobial potency.

- Alkyl Chain Length: The length of alkyl chains attached to the urea moiety can significantly influence activity; longer chains may reduce efficacy.

- Cyclopropyl Group: This moiety is associated with improved binding affinity to biological targets due to its unique steric properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Research Implications and Gaps

Q & A

Q. What are the standard synthetic protocols for 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyethyl)urea, and how are reaction conditions optimized?

The synthesis involves multi-step processes:

- Step 1: Formation of the triazole core via cyclization of precursors like substituted hydrazines and carbonyl compounds under acidic conditions (e.g., HCl/EtOH, 60–80°C).

- Step 2: Alkylation of the triazole nitrogen using ethyl halides (e.g., bromoethylurea derivatives) in polar aprotic solvents (DMF or DMSO) with K₂CO₃ as a base.

- Step 3: Introduction of the 2-methoxyethyl group via nucleophilic substitution or coupling reactions (e.g., using 2-methoxyethyl isocyanate).

Optimization: Reaction yields (typically 50–70%) depend on solvent choice, temperature control, and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Chromatography: Use HPLC with a C18 column (ACN/water gradient) to assess purity (>95%).

- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., urea NH protons at δ 8.2–8.5 ppm; triazole C=O at 170 ppm) and HRMS for molecular ion verification .

- Crystallography: Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding networks.

Q. What preliminary biological screening assays are recommended for this compound?

- Antifungal Activity: Test against Candida albicans using broth microdilution (MIC values <10 µg/mL suggest potency) .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Triazole derivatives often inhibit kinases (e.g., EGFR) via competitive binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

- Assay Variability: Standardize protocols (e.g., fixed incubation times, serum-free media) to minimize discrepancies.

- Structural Comparisons: Use SAR analysis (see Table 1) to identify critical substituents. For example, replacing the thiophene group (IC₅₀ = 12 µM) with a phenyl moiety (IC₅₀ = 28 µM) reduces anticancer activity due to altered π-π stacking .

Q. Table 1: Biological Activity of Structural Analogs

| Substituent | Antifungal MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Thiophene-2-ylmethyl | 8.5 | 12 |

| Phenyl | 15.2 | 28 |

| Furan-2-yl | 10.7 | 18 |

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

- Docking Studies: Use AutoDock Vina to model interactions with fungal CYP51 or human EGFR kinases. The triazole ring often occupies hydrophobic pockets, while the urea moiety forms hydrogen bonds .

- ADME Prediction: SwissADME predicts moderate bioavailability (TPSA = 90 Ų, LogP = 2.1) and potential CYP3A4 metabolism .

Q. How can reaction pathways be optimized to reduce byproducts in large-scale synthesis?

- Flow Chemistry: Continuous flow reactors improve mixing and thermal control, reducing side reactions (e.g., over-alkylation) .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Pro-drug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily for improved dissolution .

Methodological Notes for Data Contradictions

- Crystallographic Refinement: When resolving ambiguous electron density (e.g., disordered cyclopropyl groups), iterative SHELXL refinement with restraints improves model accuracy .

- pKa Determination: Use potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide to measure acidity of triazole NH protons (pKa ~4.5–5.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.